9-(Benzylsulfanyl)acridine
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Overview
Description
9-(Benzylthio)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Preparation Methods
Chemical Reactions Analysis
9-(Benzylthio)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like zinc chloride, and varying temperatures depending on the desired reaction . Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives .
Scientific Research Applications
9-(Benzylthio)acridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Benzylthio)acridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase . This intercalation prevents the replication and transcription of DNA, leading to cell death, particularly in rapidly dividing cancer cells . The molecular targets and pathways involved include DNA, topoisomerase, and telomerase enzymes .
Comparison with Similar Compounds
9-(Benzylthio)acridine can be compared with other acridine derivatives such as:
9-Methyl Acridine: Known for its anticancer properties and used as a DNA intercalator.
9-Carboxyacridine: Exhibits similar biological activities but with different solubility and reactivity profiles.
9-Aminoacridine: Used as a fluorescent dye and in the study of DNA interactions.
The uniqueness of 9-(Benzylthio)acridine lies in its benzylthio group, which enhances its ability to interact with biomolecules and increases its potential as a therapeutic agent .
Properties
CAS No. |
1039-49-2 |
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Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
9-benzylsulfanylacridine |
InChI |
InChI=1S/C20H15NS/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2 |
InChI Key |
SEETYRNBSCPUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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